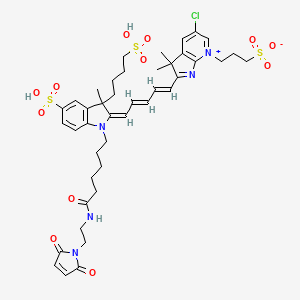
APDye 680 Maleimide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
APDye 680 Maleimide is a bright and photostable near-infrared dye that is spectrally identical to Alexa Fluor 680 and IRDye 680RD . It is commonly used in small animal imaging applications at the 700 nm wavelength and provides excellent clearance profiles in animals . The compound has a molecular weight of 950.53 and is soluble in water, dimethyl sulfoxide (DMSO), and dimethylformamide (DMF) .
准备方法
Synthetic Routes and Reaction Conditions
The maleimide group is reactive towards thiol groups, making it suitable for conjugation with proteins and other biomolecules . The typical synthetic route involves the reaction of the dye with a maleimide derivative under controlled conditions to ensure high purity and yield .
Industrial Production Methods
In industrial settings, the production of APDye 680 Maleimide involves large-scale chemical synthesis using high-purity reagents and solvents. The process is optimized to achieve high yields and purity, with rigorous quality control measures in place to ensure consistency and reliability .
化学反应分析
Types of Reactions
APDye 680 Maleimide primarily undergoes Michael-type addition reactions with thiol groups on proteins and other biomolecules . This reaction is highly selective and occurs under mild conditions, making it suitable for various biological applications .
Common Reagents and Conditions
The maleimide-thiol reaction typically occurs at a pH range of 6.5 to 7.5, where the reaction rate with thiols is significantly faster than with amines . Common reagents used in these reactions include reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) to reduce disulfide bonds and expose thiol groups .
Major Products Formed
The major product formed from the reaction of this compound with thiol groups is a stable thiosuccinimide linkage . This linkage is resistant to elimination under physiological conditions, making it suitable for long-term biological applications .
科学研究应用
APDye 680 Maleimide has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry . Some of its key applications include:
Small Animal Imaging: Used for in vivo imaging of small animals due to its near-infrared fluorescence properties.
Protein Labeling: Conjugated to proteins for various biochemical assays and imaging studies.
Flow Cytometry: Used as a fluorescent label in flow cytometry for cell analysis.
Western Blotting: Employed in western blotting techniques for the detection of specific proteins.
Super-Resolution Microscopy: Utilized in advanced imaging techniques like stochastic optical reconstruction microscopy (STORM).
作用机制
The mechanism of action of APDye 680 Maleimide involves the formation of a covalent bond between the maleimide group and thiol groups on proteins and other biomolecules . This reaction is highly selective and occurs under mild conditions, making it suitable for various biological applications . The resulting thiosuccinimide linkage is stable and resistant to elimination, ensuring long-term stability of the conjugate .
相似化合物的比较
APDye 680 Maleimide is spectrally identical to Alexa Fluor 680 and IRDye 680RD, making it a suitable alternative for applications that require near-infrared fluorescence . Some similar compounds include:
Alexa Fluor 680: A bright, near-infrared fluorescent dye with similar spectral properties.
IRDye 680RD: Another near-infrared dye with comparable fluorescence characteristics.
DyLight 680: A near-infrared dye used in various imaging applications.
This compound stands out due to its excellent photostability and high molar extinction coefficient, making it a reliable choice for long-term imaging studies .
属性
分子式 |
C42H52ClN5O12S3 |
|---|---|
分子量 |
950.5 g/mol |
IUPAC 名称 |
3-[5-chloro-2-[(1E,3E,5E)-5-[1-[6-[2-(2,5-dioxopyrrol-1-yl)ethylamino]-6-oxohexyl]-3-methyl-5-sulfo-3-(4-sulfobutyl)indol-2-ylidene]penta-1,3-dienyl]-3,3-dimethylpyrrolo[2,3-b]pyridin-7-ium-7-yl]propane-1-sulfonate |
InChI |
InChI=1S/C42H52ClN5O12S3/c1-41(2)33-27-30(43)29-46(22-12-26-62(55,56)57)40(33)45-35(41)13-6-4-7-14-36-42(3,20-9-11-25-61(52,53)54)32-28-31(63(58,59)60)16-17-34(32)47(36)23-10-5-8-15-37(49)44-21-24-48-38(50)18-19-39(48)51/h4,6-7,13-14,16-19,27-29H,5,8-12,15,20-26H2,1-3H3,(H3-,44,49,52,53,54,55,56,57,58,59,60) |
InChI 键 |
WYAWPZSPZDFFKS-UHFFFAOYSA-N |
手性 SMILES |
CC1(C2=C(N=C1/C=C/C=C/C=C/3\C(C4=C(N3CCCCCC(=O)NCCN5C(=O)C=CC5=O)C=CC(=C4)S(=O)(=O)O)(C)CCCCS(=O)(=O)O)[N+](=CC(=C2)Cl)CCCS(=O)(=O)[O-])C |
规范 SMILES |
CC1(C2=C(N=C1C=CC=CC=C3C(C4=C(N3CCCCCC(=O)NCCN5C(=O)C=CC5=O)C=CC(=C4)S(=O)(=O)O)(C)CCCCS(=O)(=O)O)[N+](=CC(=C2)Cl)CCCS(=O)(=O)[O-])C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


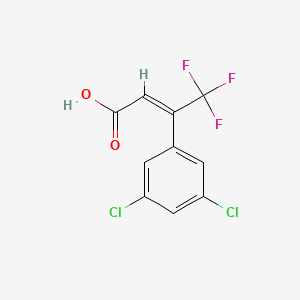
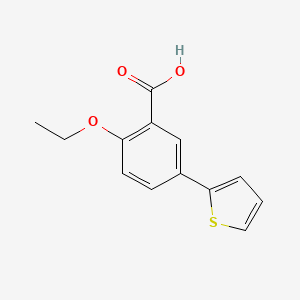

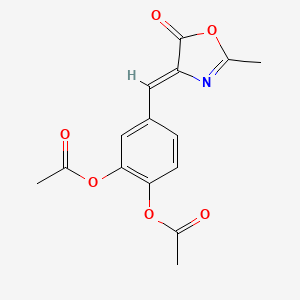
![Bicyclo[1.1.1]pentan-2-ylmethanol](/img/structure/B13724379.png)
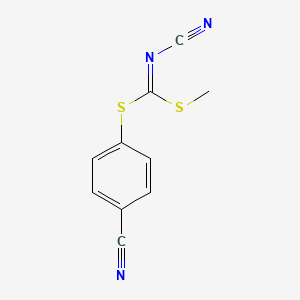
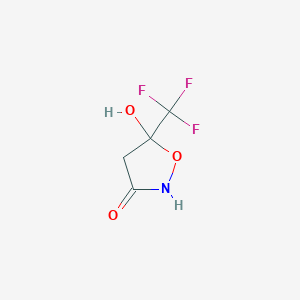
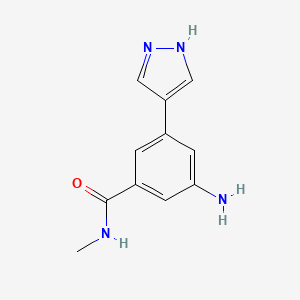
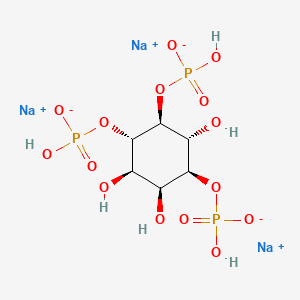
![6,8-Dichloro-7-methyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13724410.png)

![(E)-1-(4-bromophenyl)-2-[(4-chlorophenyl)diazenyl]-3-hydroxyprop-2-en-1-one](/img/structure/B13724435.png)
![3-Chloro-N-cyclopropyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide](/img/structure/B13724450.png)
![4'-Ethyl-5-(trifluoromethyl)-[1,1'-biphenyl]-2-amine](/img/structure/B13724452.png)
